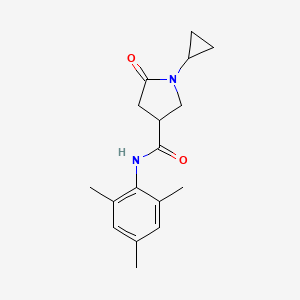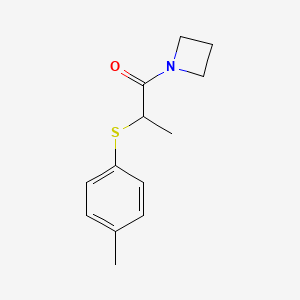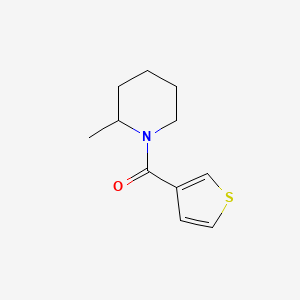
N-(5-fluoro-2-methylphenyl)-2-methylsulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-fluoro-2-methylphenyl)-2-methylsulfanylacetamide, also known as FMA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of sulfonamide derivatives, which have been extensively studied for their therapeutic applications.
Mechanism of Action
The exact mechanism of action of N-(5-fluoro-2-methylphenyl)-2-methylsulfanylacetamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. This compound has also been shown to inhibit the activity of enzymes such as COX-2 and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant anticonvulsant and analgesic effects in animal models. It has also been shown to reduce inflammation in various tissues. This compound has been shown to cross the blood-brain barrier and accumulate in the brain, suggesting its potential use in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
N-(5-fluoro-2-methylphenyl)-2-methylsulfanylacetamide has several advantages as a research tool. It is easy to synthesize and purify, making it readily available for research purposes. It has also been shown to exhibit significant pharmacological properties, making it a promising candidate for drug development. However, this compound has some limitations as well. Its mechanism of action is not fully understood, and its potential side effects are not well documented. Further research is needed to fully understand the safety and efficacy of this compound.
Future Directions
There are several future directions for research on N-(5-fluoro-2-methylphenyl)-2-methylsulfanylacetamide. One area of interest is the potential use of this compound in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Further research is needed to understand the exact mechanism of action of this compound and its potential side effects. Another area of interest is the development of new derivatives of this compound with improved pharmacological properties. Finally, research is needed to understand the long-term effects of this compound on the human body and to determine its safety for use in humans.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential pharmacological properties. It has been shown to exhibit significant anticonvulsant, anti-inflammatory, and analgesic effects, making it a promising candidate for drug development. However, further research is needed to fully understand the safety and efficacy of this compound and to develop new derivatives with improved pharmacological properties.
Synthesis Methods
The synthesis of N-(5-fluoro-2-methylphenyl)-2-methylsulfanylacetamide involves the reaction of 5-fluoro-2-methylbenzenesulfonyl chloride with 2-methylthioacetamide in the presence of a base. The reaction yields this compound as a white solid with a melting point of 122-124°C. The purity of the compound can be confirmed by using analytical techniques such as NMR and mass spectrometry.
Scientific Research Applications
N-(5-fluoro-2-methylphenyl)-2-methylsulfanylacetamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anticonvulsant, anti-inflammatory, and analgesic properties. This compound has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-methylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNOS/c1-7-3-4-8(11)5-9(7)12-10(13)6-14-2/h3-5H,6H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUFMQYWBSTNKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Cyclopentyl-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7514033.png)

![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-propan-2-yl-1H-pyrazol-3-yl)methanone](/img/structure/B7514046.png)
![N-(2-methyl-1,3-benzoxazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7514067.png)
![2-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4(3H)-one](/img/structure/B7514076.png)
![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7514078.png)


![2-[2-Oxo-2-[(2-pyrrolidin-1-yl-1,3-benzothiazol-6-yl)amino]ethoxy]acetic acid](/img/structure/B7514099.png)
![Cyclopropyl-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7514112.png)
